molecular formula C23H21N3O2S2 B2441534 (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-43-6

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2441534
CAS No.: 851717-43-6
M. Wt: 435.56
InChI Key: IYWRNRWWIUJASB-VHXPQNKSSA-N
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Description

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-2-13-26-19-11-5-6-12-20(19)30-23(26)24-21(27)15-29-16-22(28)25-14-7-9-17-8-3-4-10-18(17)25/h1,3-6,8,10-12H,7,9,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRNRWWIUJASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of precursor compounds. For instance, derivatives of 3,4-dihydroquinolinones are often synthesized through reactions with various electrophiles under specific conditions to yield the desired thioether and amide functionalities .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds containing the 3,4-dihydroquinoline structure. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In one study, a related compound demonstrated significant AChE inhibition with an IC50 value of 0.28 µM, indicating strong potential for treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AChE Inhibition3e0.28
MAO Inhibition3e0.34 (hAChE)
Cytotoxicity3e>12.5 (non-toxic)

Antimicrobial Properties

The thiazole moiety present in the compound is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Studies

  • Alzheimer’s Disease Model : In a study utilizing PC12 cells, the compound exhibited low cytotoxicity while effectively crossing the blood-brain barrier (BBB). This suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their mechanisms of action and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
  • Antimicrobial Activity : The thiazole component may interact with bacterial enzymes or structural proteins, leading to cell death or growth inhibition.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for leukotriene synthesis in inflammatory pathways .

Antiviral Activity

Preliminary studies have shown that derivatives of this compound possess antiviral properties, particularly against HIV. The mechanism appears to involve the inhibition of viral integrase, with some analogs demonstrating effective EC50 values comparable to established antiviral agents . This highlights its potential as a lead compound for developing new antiviral therapies.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects against oxidative stress-induced neuronal cell death. In cellular models exposed to oxidative stressors like hydrogen peroxide, it has shown significant protective effects, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study Findings
Anti-HIV Activity Modifications to the benzothiazole group significantly enhanced antiviral potency, with some derivatives achieving EC50 values similar to leading drugs .
Neuroprotection In models simulating neurodegenerative conditions, the compound reduced apoptosis rates significantly, indicating its utility in oxidative stress-related disorders .

Chemical Reactions Analysis

Key Structural Features

The compound contains three primary heterocyclic systems:

  • 3,4-dihydroquinolin-1(2H)-yl (a partially saturated quinoline ring)

  • Benzo[d]thiazol-2(3H)-ylidene (a sulfur-containing aromatic ring with a ketone moiety)

  • Thioacetamide (a sulfur-substituted amide functional group)

These features suggest potential reactivity at:

  • Amine/imine sites (quinoline nitrogen)

  • Ketone groups (oxoethyl and thiazolone carbonyls)

  • Sulfur atoms (thioether and thiazole thiophene)

Thioether Reactivity

The thioether (-S-) group may undergo:

  • Oxidative activation to sulfoxides/sulfones under peracid conditions

  • Nucleophilic substitution with electrophiles (e.g., alkyl halides)

Ketone Functional Group Reactivity

The oxoethyl and thiazolidene ketones could participate in:

  • Enolate formation under basic conditions

  • Cycloaddition reactions (e.g., Michael addition)

Quinoline Moiety Reactivity

The partially saturated quinoline ring may undergo:

  • Aromatic substitution (e.g., electrophilic aromatic substitution)

  • Reduction/Oxidation altering dihydroquinoline saturation

Stability and Degradation Pathways

Potential degradation routes include:

  • Hydrolysis of the thioether linkage under acidic/basic conditions

  • Oxidative cleavage of the propargyl group (prop-2-yn-1-yl) to diketones

  • Photodegradation of the conjugated heterocyclic system

Analytical Considerations

For structural confirmation:

  • NMR spectroscopy : Key signals would include:

    • Quinoline NH protons (δ 8–9 ppm)

    • Thiazole sulfur-related shifts (δ 6.5–7.5 ppm)

    • Thioether methylene groups (δ 2.5–3.5 ppm)

  • Mass spectrometry : Expected fragmentation patterns:

    • Loss of SO (sulfur-related cleavage)

    • Quinoline ring rearrangements

Limitations and Gaps

  • No direct experimental data exists for this specific compound in the provided sources.

  • Inferred reactivity relies on analogs like pyridazine-quinoline hybrids and spirocyclic derivatives .

  • Propargyl substituent reactivity (e.g., click chemistry potential) is speculative.

Q & A

Q. What are the key steps in synthesizing (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzo[d]thiazol-2(3H)-ylidene core via condensation of substituted benzothiazole precursors with propargyl groups under basic conditions.
  • Step 2 : Thioether linkage formation using 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthiol intermediates, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3 : Final acetamide functionalization via nucleophilic acyl substitution.
    Characterization is performed using 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and HRMS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the thiazole, quinoline, and propargyl moieties; 13C^{13}C-NMR confirms carbonyl (C=O) and thioether (C-S) bonds.
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} validate the acetamide C=O stretch, while ~2550 cm1^{-1} indicates the propargyl C≡C-H bond .
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Methodological Answer : DoE identifies critical variables (e.g., temperature, solvent polarity, catalyst loading) through factorial or response surface methodologies. For example:
  • Variable Screening : A Plackett-Burman design can prioritize factors like reaction time (4–8 hrs) and TBHP oxidant concentration (1–3 eq.) .
  • Optimization : Central Composite Design (CCD) refines conditions, achieving >90% yield in acetonitrile at 60°C with 2.5 eq. TBHP .
    Statistical validation (ANOVA) ensures reproducibility, minimizing batch-to-batch variability .

Q. How do structural modifications (e.g., propargyl vs. alkyl groups) affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues via:
  • Substitution Analysis : Propargyl groups enhance electrophilicity for covalent binding (e.g., to cysteine residues in kinases), while alkyl chains improve lipophilicity for membrane penetration .
  • Biological Assays : In vitro cytotoxicity (MTT assay) and antimicrobial testing (MIC against S. aureus and E. coli) quantify activity shifts. For example, replacing propargyl with methyl reduces IC50_{50} by 40% in cancer cell lines .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from assay variability or compound stability. Strategies include:
  • Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and ROS generation assays .
  • Stability Testing : HPLC monitors degradation under physiological conditions (pH 7.4, 37°C). Propargyl-containing derivatives may oxidize, requiring stabilizers like BHT .
  • Meta-Analysis : Cross-reference data with PubChem (e.g., CID 118786443) to identify outliers .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates interactions with targets like EGFR or tubulin. The propargyl group shows π-π stacking with Phe786 in EGFR’s active site .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
  • DFT Calculations (Gaussian 16) : Predict charge distribution and frontier orbitals to explain reactivity .

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